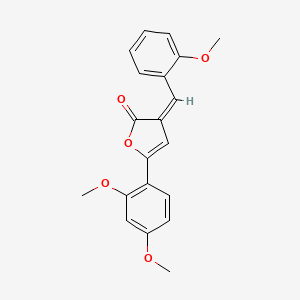![molecular formula C15H13BrN2OS B5214657 3-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol hydrobromide](/img/structure/B5214657.png)
3-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol hydrobromide, also known as PHT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PHT is a synthetic compound that is primarily used in research laboratories to study its mechanism of action, biochemical, and physiological effects.
Mécanisme D'action
The mechanism of action of 3-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol hydrobromide is not fully understood, but it is believed to act as a kinase inhibitor, targeting various signaling pathways involved in cell growth, proliferation, and survival. 3-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol hydrobromide has been shown to inhibit the activity of protein kinases, including AKT, ERK, and JNK, which are involved in various cellular processes.
Biochemical and Physiological Effects:
3-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol hydrobromide has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor activities. 3-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol hydrobromide has been found to modulate the expression of various genes involved in inflammation, oxidative stress, and cell proliferation. Additionally, 3-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol hydrobromide has been shown to induce the production of reactive oxygen species (ROS), which can induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
3-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol hydrobromide has several advantages for use in laboratory experiments, including its high purity, stability, and solubility in water. However, 3-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol hydrobromide also has some limitations, including its potential toxicity and limited bioavailability.
Orientations Futures
There are several future directions for research involving 3-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol hydrobromide, including the development of new synthetic methods for 3-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol hydrobromide production, the investigation of its potential therapeutic effects in various diseases, and the study of its mechanism of action at the molecular level. Additionally, further research is needed to determine the optimal dosage and administration of 3-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol hydrobromide in various applications.
Méthodes De Synthèse
3-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol hydrobromide can be synthesized using various methods, including the reaction of 4-phenyl-1,3-thiazol-2-amine with 3-nitrophenol in the presence of a reducing agent. The synthesized product is then purified and isolated as 3-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol hydrobromide hydrobromide salt.
Applications De Recherche Scientifique
3-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol hydrobromide has been extensively studied in various scientific fields, including cancer research, neuroscience, and immunology. In cancer research, 3-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol hydrobromide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neuroscience, 3-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol hydrobromide has been found to have potential therapeutic effects in treating Alzheimer's disease and other neurodegenerative disorders. In immunology, 3-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol hydrobromide has been shown to modulate the immune system by regulating cytokine production and T-cell activation.
Propriétés
IUPAC Name |
3-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS.BrH/c18-13-8-4-7-12(9-13)16-15-17-14(10-19-15)11-5-2-1-3-6-11;/h1-10,18H,(H,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDLAVQOFGAMOJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC3=CC(=CC=C3)O.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5933777 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(1-benzyl-4-piperidinyl)-1H-pyrazol-5-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B5214587.png)
![N-[(1S)-1-(hydroxymethyl)-3-(methylthio)propyl]-2-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}methyl)-1,3-oxazole-4-carboxamide](/img/structure/B5214595.png)
![1-benzyl-2-[(2-methoxyethyl)sulfonyl]-5-(1-pyrrolidinylmethyl)-1H-imidazole](/img/structure/B5214601.png)
![N-[3-(benzyloxy)benzyl]-3-chloro-4-fluoroaniline](/img/structure/B5214607.png)

![3-(2-fluorophenyl)-5-[(3-phenyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5214637.png)



![ethyl 7-cyclopropyl-1-methyl-3-{2-[methyl(phenyl)amino]-2-oxoethyl}-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5214662.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-isopropyl-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide](/img/structure/B5214669.png)
![2-(1,3-benzoxazol-2-ylthio)-N'-[2-oxo-1-(1-pyrrolidinylmethyl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B5214676.png)
